molecular formula C21H21N3O4S B2915220 (4-(Benzylsulfonyl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 2034608-65-4

(4-(Benzylsulfonyl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Cat. No.: B2915220
CAS No.: 2034608-65-4
M. Wt: 411.48
InChI Key: AVHJEJCIBANGEO-UHFFFAOYSA-N
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Description

The compound (4-(Benzylsulfonyl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone (hereafter referred to as Compound A) is a synthetic small molecule featuring a methanone bridge connecting two heterocyclic moieties:

  • A 5-(pyridin-3-yl)isoxazole group, offering π-π stacking interactions via the pyridine ring and metabolic stability via the isoxazole core.

Properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c25-21(19-13-20(28-23-19)17-7-4-10-22-14-17)24-11-8-18(9-12-24)29(26,27)15-16-5-2-1-3-6-16/h1-7,10,13-14,18H,8-9,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHJEJCIBANGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-(Benzylsulfonyl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone, with the CAS number 2034608-65-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant findings from recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O4SC_{21}H_{21}N_{3}O_{4}S with a molecular weight of approximately 411.5 g/mol. The compound features a piperidine ring substituted with a benzylsulfonyl group and an isoxazole moiety linked to a pyridine ring.

PropertyValue
Molecular FormulaC21H21N3O4S
Molecular Weight411.5 g/mol
CAS Number2034608-65-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring and subsequent coupling reactions with piperidine derivatives. This compound has been synthesized as part of broader research into isoxazole derivatives, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain isoxazole derivatives demonstrated potent antineoplastic activities when tested against tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in mammalian cancer cells, indicating that this class of compounds may hold therapeutic potential in oncology .

The proposed mechanism by which these compounds exert their effects includes modulation of apoptotic pathways and interference with cellular signaling processes involved in tumor growth. The presence of the piperidine and isoxazole groups may enhance their interaction with biological targets, leading to increased cytotoxicity.

Study 1: Cytotoxic Evaluation

In a comparative study involving several synthesized isoxazoline derivatives, four out of nine compounds exhibited potent cytotoxicity against cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction, revealing that modifications in the chemical structure significantly influenced biological activity .

Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis indicated that the presence of both the piperidine and isoxazole moieties was crucial for maintaining activity against cancer cells. Variations in substituents on the benzene rings were also found to affect potency, suggesting avenues for further optimization .

Comparison with Similar Compounds

Structural Analogues

Compound A is compared below with three structurally related compounds (Table 1):

Compound Name Key Structural Features Molecular Weight (g/mol) LogP (Predicted)
Compound A Benzylsulfonyl-piperidine, pyridinyl-isoxazole ~443.5 3.2
(4-Methylpiperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone (Compound B ) Methylpiperazine, pyridinyl-isoxazole ~328.4 1.8
(4-((5-Chloro-pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (Compound C ) Methylpiperazine, chloropyrimidine, anilino linkage ~414.9 2.5
(4-(Phenylsulfonyl)piperidin-1-yl)(5-(pyridin-4-yl)isoxazol-3-yl)methanone (Compound D ) Phenylsulfonyl-piperidine, pyridin-4-yl-isoxazole (vs. pyridin-3-yl in A ) ~429.5 3.0

Key Observations :

  • Compound B replaces the benzylsulfonyl-piperidine with methylpiperazine, reducing steric hindrance and logP, which may improve solubility but decrease target affinity .
  • Compound D demonstrates that the pyridine regioisomer (3- vs. 4-yl) and sulfonyl substituent (benzyl vs. phenyl) modulate both logP and binding specificity.

Pharmacological and Physicochemical Properties

  • Solubility : Compound A ’s benzylsulfonyl group lowers aqueous solubility compared to Compound B (methylpiperazine), but enhances membrane permeability.
  • Metabolic Stability: The isoxazole ring in Compound A and D resists oxidative metabolism better than Compound C’s anilino-pyrimidine system.
  • Target Engagement : Compound C ’s chloropyrimidine group is associated with kinase inhibition (IC₅₀ ~50 nM for EGFR mutants), while Compound A ’s sulfonyl-piperidine may favor protease-activated receptors (PARs) or NLRP3 inflammasome modulation .

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